![molecular formula C11H20N2O2 B7500660 N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7500660.png)
N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide, also known as etomidate, is a medication used for anesthesia induction. It was first synthesized in 1964 by Janssen Pharmaceutica, and it has been widely used in clinical practice since then. Etomidate is known for its rapid onset and short duration of action, which makes it an ideal choice for anesthesia induction in surgical procedures.
Wirkmechanismus
Etomidate works by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, leading to sedation and anesthesia.
Biochemical and Physiological Effects:
Etomidate has several biochemical and physiological effects, including sedation, amnesia, and muscle relaxation. It also reduces the activity of the sympathetic nervous system, leading to a decrease in heart rate and blood pressure. Etomidate has minimal effects on respiratory function, making it a safe choice for anesthesia induction in patients with respiratory problems.
Vorteile Und Einschränkungen Für Laborexperimente
Etomidate has several advantages for use in laboratory experiments, including its rapid onset and short duration of action, which allows for precise control of anesthesia depth. It also has minimal effects on respiratory function, making it a safe choice for experiments involving respiratory measurements. However, N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide may alter certain physiological parameters, such as heart rate and blood pressure, which should be taken into consideration when designing experiments.
Zukünftige Richtungen
1. Further studies on the use of N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide in treating medical conditions such as status epilepticus and traumatic brain injury.
2. Development of new formulations of N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide with improved pharmacokinetic properties.
3. Investigation of the potential use of N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide as a sedative in critical care settings.
4. Studies on the long-term effects of N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide on cognitive function and memory.
5. Development of new drugs that target the GABA receptor system, based on the mechanism of action of N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide.
Synthesemethoden
The synthesis of N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide involves the reaction of cyclohexanone with methylamine and acetaldehyde. This reaction produces N-methyl-N-(1-phenylethyl)amine, which is then reacted with ethyl chloroformate to produce N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide.
Wissenschaftliche Forschungsanwendungen
Etomidate has been extensively studied for its anesthetic properties, and it has been found to be safe and effective for anesthesia induction in various surgical procedures. It has also been used in emergency medicine for rapid sequence intubation. In addition to its anesthetic properties, N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide has been studied for its potential use in treating certain medical conditions, such as status epilepticus and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-12-10(14)8-13(2)11(15)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFQVZHHGDVESD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C)C(=O)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.